4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine
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Overview
Description
4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a chemical compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzonitrile with appropriate sulfonylating agents under controlled conditions to introduce the methylsulfonyl group. This is followed by cyclization reactions to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the amino group or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced sulfonyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenyl)pyrimidin-2-amine: Lacks the methylsulfonyl group, leading to different chemical properties and reactivity.
5-(Methylsulfonyl)pyrimidin-2-amine: Lacks the aminophenyl group, affecting its biological activity and applications.
Uniqueness
4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is unique due to the presence of both the aminophenyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C11H12N4O2S |
---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
4-(4-aminophenyl)-5-methylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C11H12N4O2S/c1-18(16,17)9-6-14-11(13)15-10(9)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3,(H2,13,14,15) |
InChI Key |
COOPUMKGOOKABW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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